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Introduction
The 22RV1 cell line is a cornerstone in prostate cancer research, particularly for studying

castration-resistant prostate cancer (CRPC). Derived from a xenograft that relapsed after

castration, 22RV1 cells express both full-length androgen receptor (AR-FL) and constitutively

active AR splice variants (AR-SVs), such as AR-V7, which are key drivers of resistance to

androgen deprivation therapy.[1] The transcriptional coactivators, CREB-binding protein (CBP)

and its paralog p300, are crucial for AR signaling and are highly expressed in advanced

prostate cancer.[2][3] Inhibition of the CBP/p300 bromodomain presents a promising

therapeutic strategy to suppress AR and c-Myc signaling pathways, which are critical for CRPC

progression.[4][5]

This document provides detailed application notes and protocols for utilizing the 22RV1 model

to study the effects of CBP/p300 inhibitors, with a focus on the well-characterized inhibitor

CCS1477 as a representative compound for this class.
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Cell Line AR Status Model
CCS1477
Proliferation
IC50 (µM)

Reference

22RV1 AR-FL, AR-SV CRPC 0.096 [6]

VCaP AR-FL, AR-SV CRPC 0.049 [6]

LNCaP AR-FL
Hormone-

responsive
0.230 [6]

LNCaP-AR
AR-FL over-

expressed
CRPC 0.150 [6]

C4-2 AR-FL CRPC 0.24 [4]

DU145 AR negative
Hormone-

independent
1.280 [6]

PC3 AR negative
Hormone-

independent
1.490 [6]

In Vivo Efficacy of CCS1477 in 22RV1 Xenograft Model
Treatment Group Dosing Schedule Outcome Reference

Vehicle (5%

DMSO:95%

methylcellulose [0.5%

w/v])

Once daily (QD)
Progressive tumor

growth
[4]

CCS1477 10mg/kg QD, oral gavage
Significant tumor

growth inhibition
[7]

CCS1477 20mg/kg QD, oral gavage
Significant tumor

growth inhibition
[7]

CCS1477 30mg/kg
Every other day

(QOD), oral gavage

Complete tumor

growth inhibition
[4]
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CBP/p300 Inhibition on AR and c-Myc Signaling
The following diagram illustrates the mechanism by which CBP/p300 inhibitors suppress key

oncogenic pathways in 22RV1 prostate cancer cells.
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Caption: CBP/p300 inhibitor action on AR and c-Myc pathways.

Experimental Workflow for In Vitro Analysis
This workflow outlines the key steps for assessing the impact of a CBP/p300 inhibitor on

22RV1 cells.
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Caption: Workflow for in vitro testing of CBP/p300 inhibitors.
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Growth Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin/Streptomycin.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Subculturing:

Aspirate old medium and wash cells with sterile PBS.

Add Trypsin-EDTA and incubate for 2-3 minutes, or until cells detach.

Neutralize trypsin with serum-containing medium.

Centrifuge the cell suspension at 250-300g for 3-5 minutes.[8]

Resuspend the cell pellet in fresh growth medium and plate at a subculturing ratio not

exceeding 1:4.[8]

For Hormone-Deprivation Studies: Prior to treatment with androgenic compounds, cells can

be maintained in medium containing charcoal-stripped FBS for 72 hours to reduce baseline

androgen levels.[4]

Cell Proliferation (Viability) Assay
Method: CellTiter-Glo® Luminescent Cell Viability Assay or CyQuant Direct Cell Proliferation

Assay are suitable methods.[6]

Procedure:

Seed 22RV1 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow

them to adhere overnight.

Prepare serial dilutions of the CBP/p300 inhibitor (e.g., CCS1477) in the appropriate cell

culture medium. Include a vehicle-only control (e.g., DMSO).

Replace the medium in the wells with the medium containing the different concentrations

of the inhibitor.
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Incubate the plates for 72 hours at 37°C.[4][6]

After incubation, perform the viability assay according to the manufacturer's protocol.

Measure luminescence or fluorescence using a plate reader.

Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized data

against the log of the inhibitor concentration and fitting to a dose-response curve.

Western Blot Analysis
Objective: To determine the effect of CBP/p300 inhibition on the protein levels of AR-FL, AR-

SV, and c-Myc.[6][9]

Procedure:

Plate 22RV1 cells in 6-well plates and grow to 70-80% confluency.

Treat cells with the desired concentrations of the CBP/p300 inhibitor or vehicle control for

24-72 hours.[4][9]

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies against AR, AR-V7, c-Myc, and a loading control (e.g.,

GAPDH) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.
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Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR)
Objective: To measure changes in the mRNA expression of AR, c-Myc, and AR target genes

like PSA (KLK3) and TMPRSS2.[4]

Procedure:

Treat 22RV1 cells in 6-well plates as described for Western blotting for 24 hours.[4]

Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the

genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression compared to the vehicle-treated control.

In Vivo 22RV1 Xenograft Model
Animals: Use male athymic nude mice, 6-8 weeks old.

Procedure:

Subcutaneously inject 1-5 x 10^6 22RV1 cells, resuspended in a 1:1 mixture of PBS and

Matrigel, into the flank of each mouse.

Monitor tumor growth regularly using caliper measurements (Tumor Volume = (Length x

Width^2) / 2).

When tumors reach a volume of 150-200 mm³, randomize the mice into treatment and

control groups.

Prepare the CBP/p300 inhibitor (e.g., CCS1477) in a vehicle solution such as 5%

DMSO:95% methylcellulose (0.5% w/v).[4][6]
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Administer the compound and vehicle via oral gavage according to the desired dosing

schedule (e.g., 10-30 mg/kg, daily or every other day).[4][7]

Monitor tumor volume and body weight throughout the study.

At the end of the study, tumors can be excised for biomarker analysis (Western blot,

qPCR, IHC), and blood can be collected for plasma PSA measurement by ELISA.[4]

Conclusion
The 22RV1 cell line is an indispensable preclinical model for investigating CRPC, particularly

for therapies targeting the AR signaling axis. The inhibition of CBP/p300 has demonstrated

significant anti-proliferative and anti-tumor effects in this model by downregulating both AR and

c-Myc pathways.[4][5] The protocols and data presented here provide a comprehensive

framework for researchers to effectively utilize the 22RV1 model in the evaluation and

development of novel CBP/p300-targeted therapies for advanced prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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